molecular formula C11H16N2O5 B2406009 2-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid CAS No. 2248386-98-1

2-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid

Cat. No. B2406009
CAS RN: 2248386-98-1
M. Wt: 256.258
InChI Key: GHZJMGIQYWQDEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid is a synthetic compound that belongs to the class of oxazole carboxylic acids. It has been extensively studied for its potential application in scientific research, particularly in the fields of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid involves the inhibition of protein-protein interactions. It binds to the surface of the protein and disrupts the interaction between the protein and its binding partner. This results in the inhibition of downstream signaling pathways and ultimately leads to the suppression of gene expression.
Biochemical and Physiological Effects:
2-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis in these cells. Additionally, it has been shown to have anti-inflammatory effects, which may have potential therapeutic applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid in lab experiments is its specificity for protein-protein interactions. It has been shown to selectively inhibit the interaction between NF-kappaB and CBP, without affecting other protein-protein interactions. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 2-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid. One potential direction is the development of more potent and selective inhibitors of protein-protein interactions. Additionally, there is potential for the use of this compound in the development of new therapies for cancer and inflammatory diseases. Further research is also needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 2-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid is a complex process that involves several steps. The first step is the synthesis of 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid, which is then converted to 2-ethyl-5-(chlorocarbonylamino)-1,3-oxazole-4-carboxylic acid. The final step involves the reaction of 2-ethyl-5-(chlorocarbonylamino)-1,3-oxazole-4-carboxylic acid with tert-butyl 2-methylpropanoate to produce 2-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid.

Scientific Research Applications

2-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid has been used in various scientific research studies. One of its primary applications is in the study of protein-protein interactions. It has been shown to inhibit the interaction between the transcription factor NF-kappaB and its co-activator CBP, which is important in the regulation of gene expression. Additionally, it has been used in the study of the molecular mechanisms underlying the development and progression of cancer.

properties

IUPAC Name

2-ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-5-6-12-7(9(14)15)8(17-6)13-10(16)18-11(2,3)4/h5H2,1-4H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZJMGIQYWQDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(O1)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid

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